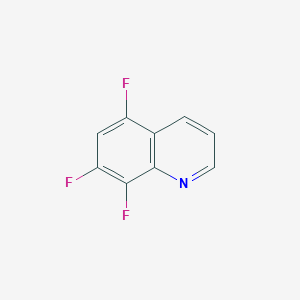
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol is a chemical compound that has garnered attention due to its role as a metabolite of the anti-hyperlipidemic drug fenofibrate . This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydroxy group, and a phenoxy group attached to a methylpropanol backbone.
Métodos De Preparación
The synthesis of 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be achieved through multiple synthetic routes. One common method involves the reduction of the ketone group in fenofibric acid using sodium borohydride . Another approach includes the hydrolysis of the isopropyl ester of reduced fenofibrate under mild alkaline conditions . Both methods yield the desired compound with high purity and excellent yield.
Análisis De Reacciones Químicas
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group using reagents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics. As a metabolite of fenofibrate, it is crucial in understanding the metabolic pathways and the pharmacological effects of the parent drug . Additionally, it is used in the synthesis and characterization of drug metabolites, which is essential for drug development and safety evaluation .
Mecanismo De Acción
The mechanism of action of 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. As a metabolite of fenofibrate, it is likely involved in the regulation of lipid metabolism. Fenofibrate activates peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism and energy homeostasis . The exact molecular targets and pathways of the metabolite itself are still under investigation.
Comparación Con Compuestos Similares
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Fenofibric acid: The parent compound from which it is derived.
Other chlorophenyl derivatives: Compounds with similar structural motifs but different functional groups. The uniqueness of this compound lies in its specific role as a metabolite of fenofibrate and its involvement in lipid metabolism.
Propiedades
Fórmula molecular |
C17H19ClO3 |
|---|---|
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropan-1-ol |
InChI |
InChI=1S/C17H19ClO3/c1-17(2,11-19)21-15-9-5-13(6-10-15)16(20)12-3-7-14(18)8-4-12/h3-10,16,19-20H,11H2,1-2H3 |
Clave InChI |
IIGYXSQUFUYFLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)

![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)









